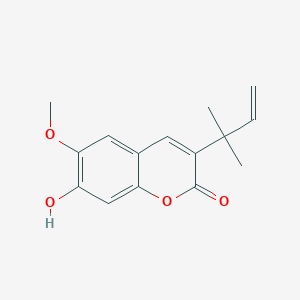![molecular formula C21H30O4 B011058 7-hydroxy-1-[(E)-7-hydroxy-6-methylhept-5-en-2-yl]-3a-methyl-3,5,6,7,9,9a-hexahydrocyclopenta[b]chromen-8-one CAS No. 103873-59-2](/img/structure/B11058.png)
7-hydroxy-1-[(E)-7-hydroxy-6-methylhept-5-en-2-yl]-3a-methyl-3,5,6,7,9,9a-hexahydrocyclopenta[b]chromen-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricycloalternarene 2b is a sesquiterpenoid compound with the IUPAC name 7-hydroxy-1-[(E)-7-hydroxy-6-methylhept-5-en-2-yl]-3a-methyl-3,5,6,7,9,9a-hexahydrocyclopenta[b]chromen-8-one . It is a secondary metabolite produced by various fungi, including species from the genera Aspergillus and Alternaria . This compound has garnered interest due to its diverse biological activities, including antimicrobial and cytotoxic effects .
Preparation Methods
Tricycloalternarene 2b is typically isolated from the fermentation broth of fungi such as Aspergillus sp. and Alternaria tenuissma . The isolation process involves bioassay-guided fractionation of the crude extract, followed by purification using techniques like NMR, mass spectrometry, and optical rotation data analysis .
Chemical Reactions Analysis
Tricycloalternarene 2b undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .
Scientific Research Applications
Tricycloalternarene 2b has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is studied for its unique structure and reactivity. In biology, it has shown potent cytotoxicity against human lung adenocarcinoma A549 cell lines, with an IC50 value of 2.91 μM . Additionally, it exhibits moderate inhibitory effects on Candida albicans, making it a potential candidate for antifungal therapies . In medicine, its cytotoxic properties are being explored for potential cancer treatments .
Mechanism of Action
The mechanism of action of tricycloalternarene 2b involves its interaction with cellular targets, leading to cytotoxic effects . It is believed to interfere with cellular pathways essential for cell survival and proliferation, although the exact molecular targets and pathways involved are still under investigation . Further research is needed to elucidate the detailed mechanism by which tricycloalternarene 2b exerts its effects .
Comparison with Similar Compounds
Similar compounds include tricycloalternarene 3a, tricycloalternarene 3b, and ACTG-toxin F . These compounds share structural similarities but differ in their specific functional groups and biological activities . Tricycloalternarene 2b is unique due to its potent cytotoxicity and moderate antifungal activity, distinguishing it from other tricycloalternarenes .
Properties
CAS No. |
103873-59-2 |
|---|---|
Molecular Formula |
C21H30O4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
7-hydroxy-1-[(E)-7-hydroxy-6-methylhept-5-en-2-yl]-3a-methyl-3,5,6,7,9,9a-hexahydrocyclopenta[b]chromen-8-one |
InChI |
InChI=1S/C21H30O4/c1-13(12-22)5-4-6-14(2)15-9-10-21(3)17(15)11-16-19(25-21)8-7-18(23)20(16)24/h5,9,14,17-18,22-23H,4,6-8,10-12H2,1-3H3/b13-5+ |
InChI Key |
KOATXBNOVXBDJE-WLRTZDKTSA-N |
SMILES |
CC(CCC=C(C)CO)C1=CCC2(C1CC3=C(O2)CCC(C3=O)O)C |
Isomeric SMILES |
CC(CC/C=C(\C)/CO)C1=CCC2(C1CC3=C(O2)CCC(C3=O)O)C |
Canonical SMILES |
CC(CCC=C(C)CO)C1=CCC2(C1CC3=C(O2)CCC(C3=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















